molecular formula C18H15NO2 B1666667 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid CAS No. 26180-29-0

3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B1666667
CAS No.: 26180-29-0
M. Wt: 277.3 g/mol
InChI Key: IDROEJGETCAVOO-UHFFFAOYSA-N
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Description

3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid is an organic compound that features a pyrrole ring substituted with a methyl group and a phenyl group, attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. For this compound, the starting materials would include a 1,4-dicarbonyl compound with appropriate substituents to yield the 2-methyl-5-phenylpyrrole.

    Coupling with Benzoic Acid: The synthesized pyrrole is then coupled with a benzoic acid derivative. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the pyrrole is functionalized with a boronic acid or ester, and the benzoic acid derivative is functionalized with a halide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrrole ring, leading to the formation of a carboxylic acid or aldehyde.

    Reduction: Reduction reactions can target the carboxylic acid moiety, converting it to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Products include 3-(2-carboxy-5-phenyl-1H-pyrrol-1-yl)benzoic acid or 3-(2-formyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid.

    Reduction: Products include 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzyl alcohol or 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzaldehyde.

    Substitution: Products depend on the substituent introduced, such as 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)-4-bromobenzoic acid.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The pyrrole ring is a common motif in many biologically active molecules, and the presence of the benzoic acid moiety can enhance the compound’s ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methyl-1H-pyrrol-1-yl)benzoic acid: Lacks the phenyl group, which may affect its chemical reactivity and biological activity.

    3-(2-phenyl-1H-pyrrol-1-yl)benzoic acid: Lacks the methyl group, which may influence its steric properties and interactions with other molecules.

    3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)acetic acid: Contains an acetic acid moiety instead of a benzoic acid moiety, which may alter its solubility and reactivity.

Uniqueness

The presence of both the methyl and phenyl groups on the pyrrole ring, along with the benzoic acid moiety, makes 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid unique

Properties

IUPAC Name

3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-13-10-11-17(14-6-3-2-4-7-14)19(13)16-9-5-8-15(12-16)18(20)21/h2-12H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDROEJGETCAVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949056
Record name 3-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26180-29-0
Record name 3-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26180-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026180290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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